molecular formula C18H18F3N3O B2985911 N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 333768-47-1

N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B2985911
CAS No.: 333768-47-1
M. Wt: 349.357
InChI Key: MFJDAIPRGRZEBQ-UHFFFAOYSA-N
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Description

“N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” is a chemical compound with the CAS Number: 85474-82-4 . It has a molecular weight of 273.26 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H14F3N3O/c13-12(14,15)9-2-1-3-10(8-9)17-4-6-18(7-5-17)11(16)19/h1-3,8H,4-7H2,(H2,16,19) .

The storage temperature is room temperature .

Scientific Research Applications

Inhibitors of Soluble Epoxide Hydrolase

N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide derivatives have been studied as inhibitors of soluble epoxide hydrolase. This is significant for their potential use in various disease models. For example, Thalji et al. (2013) identified 1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-{[[4-bromo-2-(trifluoromethoxy)]-phenyl]methyl}-4-piperidinecarboxamide as a tool compound for in vivo investigation, demonstrating its effects on a serum biomarker and indicating its potential for robust in vivo target engagement (Thalji et al., 2013).

Androgen Receptor Antagonists

These compounds have been explored for their role as androgen receptor (AR) antagonists, which is crucial in the treatment of conditions like prostate cancer. Kinoyama et al. (2006) synthesized a series of these derivatives and found that one such compound exhibited potent antiandrogenic activity without significantly affecting serum testosterone levels (Kinoyama et al., 2006).

Antimicrobial Agents

These piperazine derivatives have also been investigated for their antimicrobial properties. Jadhav et al. (2017) synthesized and evaluated compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides and found moderate to good activities against tested bacterial and fungal strains (Jadhav et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

The primary targets of N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide are currently unknown. This compound is structurally similar to other piperazine derivatives, which have been reported to interact with various receptors and enzymes

Mode of Action

It is known that piperazine derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or irreversible binding . The specific interaction between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Piperazine derivatives have been reported to affect various biochemical pathways, including neurotransmitter synthesis and release, signal transduction, and enzyme activity . The specific pathways affected by this compound would depend on its targets and mode of action.

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 27326 . These properties could influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include temperature, pH, and the presence of other chemicals. For example, the compound is recommended to be stored at room temperature, in a cool and dark place . This suggests that high temperatures or exposure to light could potentially affect its stability.

Properties

IUPAC Name

N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c19-18(20,21)14-5-4-8-16(13-14)23-9-11-24(12-10-23)17(25)22-15-6-2-1-3-7-15/h1-8,13H,9-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJDAIPRGRZEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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